molecular formula C19H18N2O2S B4748057 N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide

N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide

Cat. No. B4748057
M. Wt: 338.4 g/mol
InChI Key: JBXJTROREUENHG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide, commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-cycling agent that generates reactive oxygen species (ROS) and has been used to study oxidative stress and its effects on cellular processes.

Mechanism of Action

DMNQ generates N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide through redox cycling, which can lead to oxidative stress and damage to cellular components. The this compound generated by DMNQ can react with lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress and damage to cellular components, leading to apoptosis and cell death. DMNQ has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using DMNQ in scientific research is its ability to generate N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide and induce oxidative stress, which can be useful in studying the effects of oxidative stress on cellular processes. However, DMNQ has limitations, such as its potential to generate non-specific effects and its ability to cause toxicity at high concentrations.

Future Directions

1. Investigating the role of DMNQ in the regulation of cellular signaling pathways.
2. Studying the effects of DMNQ on cellular metabolism and energy production.
3. Developing new derivatives of DMNQ with improved selectivity and efficacy.
4. Investigating the potential therapeutic applications of DMNQ in the treatment of diseases associated with oxidative stress.
5. Studying the effects of DMNQ on different cell types and tissues to better understand its mechanisms of action.

Scientific Research Applications

DMNQ has been used in a wide range of scientific research studies, including investigations into the mechanisms of oxidative stress, mitochondrial dysfunction, and apoptosis. DMNQ has also been used to study the effects of oxidative stress on various cellular processes, such as DNA damage, lipid peroxidation, and protein oxidation.

properties

IUPAC Name

N-[(E)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]-2-hydroxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-10-16(13(3)24-11)12(2)20-21-19(23)18-15-7-5-4-6-14(15)8-9-17(18)22/h4-10,22H,1-3H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJTROREUENHG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=NNC(=O)C2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)C)/C(=N/NC(=O)C2=C(C=CC3=CC=CC=C32)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide
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N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide
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N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide
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N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide
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N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide

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